Bis(2-methylbutyl)(phenyl)phosphane
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Overview
Description
Bis(2-methylbutyl)(phenyl)phosphane is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to two 2-methylbutyl groups and one phenyl group. Tertiary phosphines are widely used in various fields of chemistry, including catalysis and organic synthesis, due to their ability to act as ligands for transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutyl)(phenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodiphenylphosphine with 2-methylbutylmagnesium bromide can yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylbutyl)(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Coordination: Transition metal salts, such as palladium chloride or platinum chloride, are commonly used to form metal-phosphine complexes.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through nucleophilic substitution reactions.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Bis(2-methylbutyl)(phenyl)phosphane has several scientific research applications, including:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as hydrogenation and cross-coupling reactions.
Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Bis(2-methylbutyl)(phenyl)phosphane primarily involves its ability to act as a ligand for transition metals. The phosphorus atom donates its lone pair of electrons to the metal center, forming a coordinate bond. This interaction can stabilize the metal center and enhance its catalytic activity. The compound can also undergo oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Tris(2-methylbutyl)phosphine: A similar compound with three 2-methylbutyl groups.
Diphenyl(2-methylbutyl)phosphine: A compound with two phenyl groups and one 2-methylbutyl group.
Uniqueness
Bis(2-methylbutyl)(phenyl)phosphane is unique due to its specific combination of 2-methylbutyl and phenyl groups. This combination can provide distinct steric and electronic properties, making it suitable for specific catalytic applications. The presence of both alkyl and aryl groups can enhance the compound’s solubility in various solvents and improve its compatibility with different reaction conditions .
Properties
CAS No. |
54665-48-4 |
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Molecular Formula |
C16H27P |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
bis(2-methylbutyl)-phenylphosphane |
InChI |
InChI=1S/C16H27P/c1-5-14(3)12-17(13-15(4)6-2)16-10-8-7-9-11-16/h7-11,14-15H,5-6,12-13H2,1-4H3 |
InChI Key |
IAUNCXRXPFMJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CP(CC(C)CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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